2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid
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Overview
Description
Preparation Methods
The synthesis of Ndelta-Pyrazinylcarbonyl-L-ornithine involves the reaction of L-ornithine with pyrazine-2-carbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Ndelta-Pyrazinylcarbonyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazinylcarbonyl group, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ndelta-Pyrazinylcarbonyl-L-ornithine is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and modifications . Additionally, it has applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Helps in understanding protein functions and interactions.
Industry: Utilized in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of Ndelta-Pyrazinylcarbonyl-L-ornithine involves its interaction with specific molecular targets, primarily proteins. The pyrazinylcarbonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Ndelta-Pyrazinylcarbonyl-L-ornithine can be compared with other similar compounds such as:
N-alpha-Boc-Ndelta-pyrazinylcarbonyl-L-ornithine: This compound has a similar structure but includes a Boc (tert-butyloxycarbonyl) protecting group.
Ndelta-Pyrazinylcarbonyl-L-lysine: Similar in structure but with a lysine backbone instead of ornithine.
The uniqueness of Ndelta-Pyrazinylcarbonyl-L-ornithine lies in its specific interaction with proteins and its utility in proteomics research .
Properties
Molecular Formula |
C10H14N4O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17) |
InChI Key |
GJGIGJGNECGMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N |
Origin of Product |
United States |
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